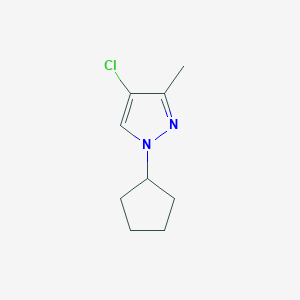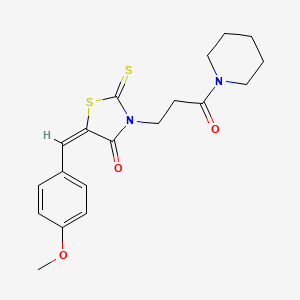
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime is a chemical compound with the molecular formula C11H10ClNO It is a derivative of naphthalene, characterized by the presence of a chloro group, a dihydro structure, and an oxime functional group
Vorbereitungsmethoden
The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde.
Oximation Reaction: The aldehyde group of the starting material is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the oxime derivative.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the stability of the oxime product.
Analyse Chemischer Reaktionen
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include nitroso derivatives, amines, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The chloro group can participate in halogen bonding, affecting the binding affinity to receptors. These interactions modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde oxime can be compared with similar compounds such as:
1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde: The parent aldehyde compound, which lacks the oxime group.
1-Chloro-3,4-dihydro-2-naphthalenecarboxylic acid: A carboxylic acid derivative with different reactivity and applications.
1-Chloro-3,4-dihydro-2-naphthalenemethanol: An alcohol derivative with distinct chemical properties.
The uniqueness of this compound lies in its oxime functional group, which imparts specific reactivity and potential biological activities not observed in its analogs.
Eigenschaften
IUPAC Name |
(NE)-N-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-11-9(7-13-14)6-5-8-3-1-2-4-10(8)11/h1-4,7,14H,5-6H2/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDVSRSVBRFNCK-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B2604799.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604803.png)

![1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2604807.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide](/img/structure/B2604809.png)


![2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2604815.png)




